3-[(4-methylbenzoyl)amino]benzamide
Description
Properties
IUPAC Name |
3-[(4-methylbenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-5-7-11(8-6-10)15(19)17-13-4-2-3-12(9-13)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWDDLVHQUZKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is a crucial building block of many drug candidates, suggesting that it may interact with a variety of biological targets.
Mode of Action
The compound is synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, which makes the selective monoacylation process relatively complicated.
Biochemical Pathways
Given its role as a building block in the synthesis of various drug candidates, it can be inferred that this compound may influence a range of biochemical processes.
Result of Action
As a key building block in the synthesis of various drug candidates, it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
It is known that this compound is synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, which makes the selective monoacylation process relatively complicated.
Molecular Mechanism
It is known that this compound is involved in the selective acylation of 4-methylbenzene-1,3-diamine
Temporal Effects in Laboratory Settings
It has been synthesized in a microreactor with a yield of 85.7% within 10 minutes, suggesting that it is relatively stable under these conditions.
Comparison with Similar Compounds
N-(Anilinocarbonothioyl) Benzamide Derivatives (Antioxidant Activity)
Compounds A8 (N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) and H10 (N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide) exhibit potent antioxidant activity, with 87.7% inhibition for H10 and 86.6% for A8 in carbon tetrachloride-challenged rat models . These derivatives demonstrate that:
- Electron-donating groups (e.g., methoxy, hydroxyl) enhance radical-scavenging activity.
- The thiourea moiety (N–C=S) contributes to redox activity.
| Compound | Substituents | Activity (% Inhibition) | Molecular Formula |
|---|---|---|---|
| A8 | 4-Hydroxyphenyl | 86.6% | C₁₄H₁₁N₃O₂S |
| H10 | 4-Methoxyphenyl | 87.7% | C₁₅H₁₃N₃O₂S |
3-Chloro-N-(4-{[(4-Methoxybenzoyl)carbamothioyl]amino}phenyl)benzamide
This compound (CAS: 333739-94-9) introduces a chloro group at the benzamide’s 3-position and a methoxybenzoyl-thiourea side chain . Key properties include:
- Increased molecular weight (C₂₂H₁₇ClN₄O₃S; 476.91 g/mol).
3-Amino-N-(3-Chloro-2-Methylphenyl)-4-Methoxybenzamide
This analog (CAS: 63969-05-1) features:
3-[(2-Ethylbutanoyl)amino]-N-(4-Methoxyphenyl)benzamide
With a branched 2-ethylbutanoyl group (C₂₀H₂₄N₂O₃; 340.42 g/mol), this derivative highlights:
4-{[(4-Methoxyphenyl)acetyl]amino}-N-(3-Methylphenyl)benzamide
This derivative (C₂₃H₂₂N₂O₃; 374.43 g/mol) incorporates a 4-methoxyphenyl acetyl group, which may enhance binding to aromatic receptor pockets . The 3-methylphenyl substituent could influence steric interactions in biological targets.
Key Structural and Functional Insights
- Substituent Position : Meta-substitution (3-position) on the benzamide core is common among active analogs, suggesting a preference for specific spatial arrangements in target binding.
- Electron-Donating Groups : Methoxy and hydroxyl groups correlate with enhanced antioxidant activity .
- Lipophilicity vs. Solubility : Chloro and alkyl/acyl groups improve lipophilicity but may reduce aqueous solubility, impacting bioavailability .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 3-[(4-methylbenzoyl)amino]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-methylbenzoyl chloride with 3-aminobenzamide under basic conditions (e.g., using Na₂CO₃ or Et₃N in dichloromethane). Key parameters include temperature control (0–25°C), solvent polarity, and stoichiometric ratios. Monitoring via TLC and purification via column chromatography ensures yield optimization. Hazard assessments for reagents like acyl chlorides and proper ventilation are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves aromatic proton environments and confirms amide bond formation. DMSO-d₆ is preferred for solubility and hydrogen-bond analysis.
- IR Spectroscopy : Validates carbonyl stretches (C=O at ~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry (ESI/HRMS) : Confirms molecular weight and fragmentation patterns.
Cross-referencing with X-ray crystallography (if crystalline) ensures structural accuracy .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Conduct Ames testing to assess mutagenicity (as seen in structurally similar anomeric amides) . Use PPE (gloves, lab coats) and fume hoods to mitigate exposure risks. Store in airtight containers at –20°C to prevent decomposition. Reference OSHA guidelines for spill management and waste disposal .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced biological activity?
- Methodological Answer :
- Functional Group Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzoyl moiety to improve enzyme-binding affinity.
- Bioisosteric Replacement : Replace the methyl group with a thiophene or triazole ring to modulate lipophilicity and metabolic stability.
- Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs) and validate via SPR or ITC binding assays .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- SHELX Refinement : Apply twin refinement and anisotropic displacement parameters for disordered structures. Validate using R-factor convergence (<5%) and residual density maps.
- Cross-Validation : Compare with DFT-optimized geometries (e.g., Gaussian09) to identify discrepancies in bond angles or torsional strains .
Q. How do solvent polarity and pH influence the stability of this compound in biological assays?
- Methodological Answer :
- Stability Studies : Use HPLC-UV to monitor degradation kinetics in PBS (pH 7.4) vs. acidic buffers (pH 2.0).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may induce aggregation. Use dynamic light scattering (DLS) to assess colloidal stability .
Q. What computational approaches predict the pharmacokinetic profile of this compound analogs?
- Methodological Answer :
- ADMET Prediction : Utilize SwissADME or ADMETLab to estimate logP, CYP450 inhibition, and blood-brain barrier permeability.
- MD Simulations : Run GROMACS simulations to assess membrane permeability and plasma protein binding (e.g., albumin) .
Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data across in vitro studies?
- Methodological Answer :
- Dose-Response Curves : Replicate assays with standardized concentrations (IC₅₀ values) and positive controls (e.g., doxorubicin for cytotoxicity).
- Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions.
- Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance across replicates .
Experimental Design Considerations
Q. What in vitro models best evaluate the anticancer potential of this compound derivatives?
- Methodological Answer :
- Cell Line Panels : Use NCI-60 or patient-derived xenograft (PDX) cells for broad-spectrum activity screening.
- Mechanistic Studies : Combine RNA-seq and phosphoproteomics to map signaling pathways (e.g., PI3K/AKT/mTOR).
- Resistance Profiling : Generate isogenic resistant cell lines via chronic drug exposure to identify compensatory mutations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
